Physicochemical Differentiation: XLogP and Topological Polar Surface Area vs. Unsubstituted Parent THQ
The introduction of the 7-methoxy group onto the 2-methyl-THQ scaffold increases the calculated lipophilicity (XLogP) and topological polar surface area (TPSA) relative to the unsubstituted parent compound 2-methyl-1,2,3,4-tetrahydroquinoline (CAS 1780-19-4). The target compound has a calculated XLogP of 2.7 and TPSA of 21.3 Ų . By comparison, the parent 2-methyl-THQ (C₁₀H₁₃N, MW 147.22) lacks the methoxy oxygen and consequently has a lower XLogP (estimated ~2.0–2.2 based on fragment-based calculation) and lower TPSA (~12 Ų, single nitrogen only). This difference of approximately 0.5–0.7 log units in lipophilicity and ~9 Ų in polar surface area places the target compound in a meaningfully different physicochemical space for blood-brain barrier penetration and membrane partitioning predictions. The methoxy substituent also adds a hydrogen-bond acceptor site (total HBA count = 2 vs. 1 for the parent), which can modify target binding interactions.
| Evidence Dimension | Calculated lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP = 2.7; TPSA = 21.3 Ų; HBA = 2; HBD = 1; MW = 177.24 g/mol |
| Comparator Or Baseline | 2-Methyl-1,2,3,4-tetrahydroquinoline (CAS 1780-19-4): XLogP ~2.0–2.2 (estimated); TPSA ~12 Ų; HBA = 1; HBD = 1; MW = 147.22 g/mol |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7; ΔTPSA ≈ +9 Ų; ΔHBA = +1; ΔMW = +30.02 g/mol |
| Conditions | Calculated properties from Chem960 database using XLogP3 algorithm; fragment-based estimation for comparator |
Why This Matters
The increased lipophilicity and hydrogen-bond acceptor count of 7-methoxy-2-methyl-THQ, relative to its unsubstituted parent, predicts altered CNS penetration and target-binding profiles that cannot be achieved with the simpler scaffold—making the methoxy-bearing compound a distinct chemical tool for SAR exploration.
